5'-Deoxo Drospirenone
Description
Properties
CAS No. |
90376-21-9 |
|---|---|
Molecular Formula |
C₂₄H₃₂O₂ |
Molecular Weight |
352.51 |
Synonyms |
[6R-(6α,7α,8β,9α,10β,13β,14α,15α,16α,17β)]-1,4’,5’,6,7,8,9,10,11,12,13,14,15,16,20,21-Hexadecahydro-10,13-dimethyl-spiro[17H-dicyclopropa[6,7:15,16]cyclopenta[a]phenanthrene-17,2’(3’H)-furan]-3(2H)-one |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of 5 Deoxo Drospirenone
Strategic Approaches to the Total Synthesis of 5'-Deoxo Drospirenone (B1670955)
The total synthesis of Drospirenone is a multi-step process that requires precise control over stereochemistry at several chiral centers. The strategic approaches developed over the years aim to construct the complex tetracyclic steroid core with the correct configuration and install the unique γ-spirolactone ring at the C17 position.
The synthesis of Drospirenone and its analogues often begins from readily available steroid precursors. A common starting material is 3β-hydroxyandrost-5-en-17-one, which provides the basic carbon skeleton of the steroid. researchgate.net Other syntheses may start from different androstane (B1237026) derivatives. The selection of the starting material is crucial as it dictates the subsequent reaction pathway and the methods needed to introduce the required functional groups and stereocenters.
A key intermediate in many patented industrial syntheses is the 17-keto derivative, which serves as a platform for introducing the side chain necessary for forming the spirolactone ring. google.com The synthesis proceeds through a series of intermediates, with a pivotal one being 17α-(3-hydroxypropyl)-6β,7β;15β,16β-dimethylene-5β-androstane-3β,5,17β-triol. google.comgoogle.com
Table 1: Key Starting Materials and Intermediates in Drospirenone Synthesis
| Compound Name | Role in Synthesis |
|---|---|
| 3β-Hydroxyandrost-5-en-17-one | Common starting material providing the steroid core. researchgate.net |
| 17-Keto-steroid derivatives | Key intermediates for side-chain addition. google.com |
| 17α-(3-Hydroxy-1-propynyl)-6β,7β;15β,16β-dimethylene-5β-androstane-3β,5,17β-triol | Precursor to the 17-(3-hydroxypropyl) side chain. google.com |
The construction of Drospirenone involves several critical chemical transformations. These include the stereoselective introduction of two cyclopropane (B1198618) rings (dimethylene bridges), the formation of the C17-spirolactone, oxidation of hydroxyl groups, and the final dehydration to form the conjugated enone system in the A-ring.
One patented process involves the conversion of a 7α-chloro-5,6β-epoxy intermediate, which undergoes reductive dechlorination to furnish a 5-hydroxy-androst-6-en-17-one derivative. newdrugapprovals.org This is followed by a Simmons-Smith cyclopropanation to install the 6β,7β-methylene bridge. newdrugapprovals.org The introduction of the side chain at C17 is often achieved by reacting the 17-keto group with a suitable carbanion, such as the anion of a protected propargyl alcohol. google.com Subsequent hydrogenation of the alkyne yields the required 3-hydroxypropyl side chain. google.com
The formation of the 17α-spirolactone ring is a hallmark of Drospirenone's structure. This moiety is typically constructed from the 17α-(3-hydroxypropyl) and 17β-hydroxy groups. The key step is the oxidation of the terminal primary alcohol of the side chain to a carboxylic acid, which then undergoes intramolecular esterification (lactonization) with the 17β-hydroxyl group.
This transformation is often coupled with the oxidation of the 3β-hydroxyl group to a ketone. Various oxidizing agents have been employed for this purpose. One-pot procedures are highly favored in industrial processes, where the oxidation and lactonization occur sequentially without the isolation of intermediates. google.com For instance, the oxidation of 17α-(3-hydroxypropyl)-6β,7β;15β,16β-dimethylene-5β-androstane-3β,5,17β-triol can be achieved using agents like trichloroisocyanuric acid (TCCA) or 1-hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide (IBX) to yield the 5β-hydroxy-3-oxo-spirolactone intermediate. google.comgoogle.comwipo.int Ruthenium salts have also been used to catalyze this oxidation. google.com
Maintaining and controlling the stereochemistry throughout the synthesis is paramount. Drospirenone has multiple chiral centers, and its biological activity is dependent on the correct spatial arrangement of its atoms. The stereoselectivity of the reactions is often guided by the rigid steroid backbone. For example, the addition of the side chain to the 17-keto group and the formation of the cyclopropane rings are designed to yield the desired isomers.
A significant challenge is the potential for isomerization at the C17 position. It has been noted that 15,16-methylene-17-spirolactones can undergo rearrangement to the inverted 17-spirolactone under acidic conditions, which are often used in the final dehydration step. newdrugapprovals.org This undesired isomer has very similar physicochemical properties to Drospirenone, making purification difficult and necessitating careful control of reaction conditions. newdrugapprovals.org
For industrial production, synthetic routes must be efficient, high-yielding, and cost-effective. Research has focused on developing "one-pot" reactions to reduce the number of isolation and purification steps. For example, a process has been described where the hydrogenation of the propynyl (B12738560) group, oxidation of the 3- and side-chain hydroxyls, lactonization, and final dehydration are performed in a streamlined sequence. google.com
The choice of reagents is also critical. While early syntheses may have used chromium-based oxidants, newer methods employ metal-free oxidation systems or catalytic amounts of less toxic metals to improve the environmental profile of the process. google.comgoogle.com For instance, oxidation catalyzed by 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) and its derivatives has been developed for the conversion of the triol intermediate to the 5β-hydroxy-lactone. google.com The final step, the elimination of the 5-hydroxy group, is typically achieved by treatment with an acid or a base, which must be carefully controlled to prevent the formation of byproducts. newdrugapprovals.orggoogle.com
Table 2: Comparison of Oxidation Reagents for Spirolactone Formation
| Reagent(s) | Advantages | Disadvantages |
|---|---|---|
| Chromium-based oxidants | Effective and well-established. | Toxic heavy metal waste. |
| Ruthenium salts (catalytic) | High efficiency, used in catalytic amounts. | Requires a co-oxidant, potential for metal contamination. google.com |
| TCCA / IBX | Metal-free oxidation conditions. | Can require specific reaction conditions for selectivity. google.comgoogle.com |
Key Reaction Steps and Novel Chemical Transformations
Semisynthetic Pathways from Structurally Related Steroids
The majority of synthetic routes to Drospirenone are technically semisynthetic, as they originate from naturally derived steroid skeletons like androstenedione (B190577) or dehydroepiandrosterone. These starting materials provide a cost-effective and stereochemically defined foundation upon which the unique features of Drospirenone, such as the two methylene (B1212753) bridges and the spirolactone ring, are built through a series of chemical modifications. A nonclassical approach has also been explored, utilizing a cross-metathesis reaction catalyzed by a Grubbs-Hoveyda catalyst to introduce the ester moiety at C17, offering an alternative to traditional oxidative ring-closing methods. researchgate.net This highlights the continuous effort to refine and innovate the synthesis of this important pharmaceutical compound.
Derivatization from Drospirenone and Its Analogs
This transformation would necessitate the use of potent reducing agents capable of reducing esters or lactones. Reagents such as lithium aluminum hydride (LiAlH₄) are well-documented for their ability to reduce esters and lactones to primary alcohols by opening the ring, followed by subsequent steps to form the cyclic ether. libretexts.orgquora.commasterorganicchemistry.comchemistrysteps.com Alternatively, certain hydrosilylation methods using silanes in the presence of Lewis acids or catalytic hydrogenation under specific conditions have been shown to reduce lactones to cyclic ethers. nih.goviastate.eduamazonaws.com For instance, the catalytic hydrogenation of γ-butyrolactone to tetrahydrofuran (B95107) is a known industrial process, often employing catalysts like palladium-rhenium. acs.orggoogle.com
A plausible, though not explicitly documented, pathway could involve the selective reduction of the lactone carbonyl of Drospirenone. This would be a challenging synthesis due to the presence of another ketone at the C-3 position of the steroid nucleus. Protecting the C-3 ketone would likely be a necessary first step before proceeding with the high-reactivity reduction of the sterically hindered spirolactone.
Table 1: Plausible Reagents for Lactone Reduction to a Cyclic Ether
| Reagent Class | Specific Example(s) | General Conditions | Key Considerations |
|---|---|---|---|
| Metal Hydrides | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether (e.g., THF, diethyl ether) | Highly reactive; will also reduce the C-3 ketone unless protected. Requires careful workup. libretexts.orgquora.com |
| Hydrosilanes | Triethylsilane (Et₃SiH) with a Lewis Acid (e.g., BF₃·OEt₂) | Anhydrous, non-protic solvent | Offers milder conditions, but chemoselectivity between the ketone and lactone would be a challenge. nih.goviastate.edu |
| Catalytic Hydrogenation | H₂ gas with bimetallic catalysts (e.g., Pd-Re/C) | High temperature and pressure | Conditions are harsh and may affect other functional groups on the steroid scaffold. acs.org |
Characterization of Synthetic Intermediates and Product Purity
Spectroscopic Techniques for Structural Elucidation (e.g., Nuclear Magnetic Resonance, Mass Spectrometry)
The structural confirmation of 5'-Deoxo Drospirenone, its precursors, and related derivatives relies on a combination of modern spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a cornerstone for the structural elucidation of steroidal compounds.
¹H NMR provides information on the number, connectivity, and chemical environment of protons. For a compound like this compound, the disappearance of signals corresponding to the protons adjacent to the lactone carbonyl and the appearance of new signals in the 3.5-4.5 ppm range would indicate the formation of a cyclic ether.
¹³C NMR is critical for identifying carbon skeletons. The most definitive evidence for the conversion of Drospirenone to this compound would be the disappearance of the characteristic lactone carbonyl carbon signal (typically found around 176-178 ppm) and the appearance of a new signal for the ether carbon at a much higher field (around 70-80 ppm).
Mass Spectrometry (MS) : MS is used to determine the molecular weight and fragmentation patterns of the synthesized compounds. For this compound, the molecular ion peak in a high-resolution mass spectrum would confirm the loss of one oxygen atom compared to Drospirenone (a decrease of approximately 16 Da). Tandem MS (MS/MS) experiments would be used to analyze fragmentation patterns, providing further structural confirmation by showing the loss of different parts of the molecule.
Infrared (IR) Spectroscopy : FT-IR spectroscopy is useful for identifying key functional groups. In the synthesis of this compound, the most significant change would be the disappearance of the strong carbonyl (C=O) stretching vibration of the γ-lactone, which typically appears around 1770 cm⁻¹.
Table 2: Predicted Key Spectroscopic Differences Between Drospirenone and this compound
| Technique | Drospirenone | This compound (Hypothetical) |
|---|---|---|
| ¹³C NMR | Lactone C=O signal at ~177 ppm | Absence of signal at ~177 ppm; Appearance of C-O-C signal at ~70-80 ppm |
| Mass Spec (MW) | ~366.5 g/mol nih.gov | ~350.5 g/mol |
| FT-IR | Strong C=O stretch at ~1770 cm⁻¹ (γ-lactone) | Absence of ~1770 cm⁻¹ C=O stretch |
Chromatographic Purity Assessment in Research Samples
The purity of synthetic intermediates and the final this compound product in research samples is primarily assessed using chromatographic techniques, most commonly High-Performance Liquid Chromatography (HPLC).
Reversed-Phase HPLC (RP-HPLC) : This is the most widely used method for analyzing Drospirenone and its related substances. researchgate.netafricanjournalofbiomedicalresearch.com The separation is typically achieved on a C18 stationary phase column. A mobile phase consisting of a mixture of an aqueous buffer (like phosphate (B84403) or ammonium (B1175870) acetate) and an organic solvent (acetonitrile or methanol) is used, often in a gradient elution mode to effectively separate the main compound from impurities. Detection is commonly performed using an ultraviolet (UV) detector, as the α,β-unsaturated ketone chromophore in the A-ring of the steroid absorbs UV light strongly.
High-Performance Thin-Layer Chromatography (HPTLC) : HPTLC is another valuable technique for purity assessment and stability studies. It can be used to separate Drospirenone from its degradation products using a mobile phase such as a mixture of toluene, methanol (B129727), and diethylamine (B46881) on silica (B1680970) gel plates. ijper.org
The purity of a research sample is determined by calculating the peak area of the main compound as a percentage of the total peak area of all detected components in the chromatogram.
Table 3: Typical RP-HPLC Conditions for Drospirenone Analysis
| Parameter | Typical Conditions |
|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) researchgate.net |
| Mobile Phase | Gradient or isocratic mixture of Acetonitrile (B52724) and Water/Buffer africanjournalofbiomedicalresearch.com |
| Flow Rate | 1.0 mL/min researchgate.net |
| Detection | UV at ~250-280 nm ijper.org |
| Injection Volume | 10-20 µL |
| Column Temperature | Ambient or controlled (e.g., 30-40 °C) |
Information regarding the metabolism and biotransformation of this compound is not available in the reviewed scientific literature.
Extensive searches for data on the metabolic fate of the chemical compound this compound have yielded no specific results. The existing body of scientific research focuses predominantly on the metabolism of its parent compound, Drospirenone.
Detailed information concerning the in vitro metabolic fate of this compound in cellular and subcellular systems, including its interaction with microsomal and cytosolic enzyme systems such as cytochrome P450, is not documented in the available literature. Consequently, there is no information on the primary and secondary metabolites of this compound, nor on the specific enzyme isoforms involved in its biotransformation.
Similarly, there is a lack of data from biotransformation studies in preclinical animal models. No information could be found regarding the absorption, distribution, metabolism, and excretion (ADME) of this compound in non-human species, and no comparative metabolic profiling across different animal species has been published.
The available research on the parent compound, Drospirenone, indicates that it undergoes extensive metabolism. The major inactive metabolites of Drospirenone are the acid form of drospirenone, which is formed by the opening of the lactone ring, and the 4,5-dihydro-drospirenone-3-sulfate. drugbank.com Oxidative metabolism of Drospirenone also occurs, catalyzed by the cytochrome P450 enzyme CYP3A4. drugbank.com
Studies on the biotransformation of Drospirenone using activated sludge have identified 1,2-dehydrogenation as a major pathway, leading to the formation of spirorenone, and lactone ring hydrolysis as another significant pathway. nih.gov Other minor biotransformation pathways for Drospirenone include hydroxylation, methoxylation, and hydrogenation. nih.gov
Due to the absence of specific data for this compound, it is not possible to provide the detailed analysis of its metabolism and biotransformation as requested.
Metabolism and Biotransformation Pathways of 5 Deoxo Drospirenone
Enzymatic Mechanisms Governing Deoxygenation and Reductive Processes
The biotransformation of Drospirenone (B1670955) is comprehensive, leading to metabolites that are generally considered pharmacologically inactive. wikipedia.orgnih.gov The main enzymatic processes involve the reduction of a double bond and the hydrolysis of the lactone ring, rather than deoxygenation. wikipedia.orgresearchgate.net While some oxidative metabolism of Drospirenone does occur via the cytochrome P450 enzyme CYP3A4, its two major metabolic pathways are independent of this system. wikipedia.orgnih.govdrugbank.com
Characterization of Deoxygenating Enzymes and Their Activity
Current research on Drospirenone metabolism primarily highlights reductive and hydrolytic pathways rather than deoxygenation. The key transformations are the reduction of the C4-C5 double bond and the opening of the γ-lactone ring. wikipedia.org These processes lead to the formation of the two main metabolites, 4,5-dihydrodrospirenone-3-sulfate and the acid form of drospirenone, without the involvement of deoxygenating enzymes. wikipedia.orgnih.gov The metabolism is largely independent of the CYP450 system, although CYP3A4 does contribute to some oxidative metabolism. wikipedia.orgdrugbank.com Ethinylestradiol, when co-administered, can inhibit enzymes like CYP3A4, leading to higher exposure to Drospirenone. nih.govnih.gov
Implications of Metabolic Pathways for Compound Stability and Research Bioavailability
The metabolic pathways of Drospirenone have significant implications for its stability and bioavailability. Drospirenone is extensively metabolized after oral administration, with only trace amounts of the unchanged drug found in urine and feces. nih.govdrugbank.com This extensive biotransformation is a key determinant of the compound's pharmacokinetic profile.
Bioavailability : The absolute bioavailability of Drospirenone is high, ranging from 76% to 85%. nih.govyoutube.com This indicates efficient absorption after oral intake. Studies have shown that its pharmacokinetics are dose-linear, and its bioavailability is generally unaffected by food intake. nih.gov However, co-administration with ethinylestradiol, an inhibitor of CYP metabolic enzymes, can increase Drospirenone exposure by altering its metabolic clearance. nih.govnih.gov
Stability : Drospirenone demonstrates high chemical stability in oil-based vehicles, which is a consideration for developing parenteral formulations. nih.gov However, it is susceptible to degradation under forced acidic and alkaline conditions, leading to the formation of different degradation products. ijper.org The primary metabolic transformations into the acid form and 4,5-dihydrodrospirenone-3-sulfate represent the main routes of its biological breakdown. wikipedia.orgnih.gov The elimination half-life of Drospirenone is approximately 30-31 hours, meaning the drug is not completely cleared during the hormone-free intervals of typical contraceptive cycles. youtube.comnih.gov
| Pharmacokinetic Parameter | Value / Finding |
| Absolute Bioavailability | 76% - 85% |
| Protein Binding | 95% - 97% (to serum albumin) |
| Elimination Half-Life | ~30 - 31 hours |
| Metabolism | Extensive; primarily via non-CYP450 pathways |
| Excretion | Urine and feces, mainly as conjugated metabolites |
Molecular and Cellular Biological Activity of 5 Deoxo Drospirenone
Enzyme Modulation and Inhibition Studies
Modulation of Other Metabolic Enzymes and Pathways
Without dedicated research on 5'-Deoxo Drospirenone (B1670955), any attempt to describe its biological activity would be speculative and would not meet the required standards of scientific accuracy. Further research and publication of data specific to this compound are needed before a comprehensive and factual article can be written.
Cellular Responses and Phenotypes in Model Systems
Cellular Differentiation Processes Mediated by Steroid Derivatives:The role of 5'-Deoxo Drospirenone in mediating cellular differentiation has not been documented.
Without dedicated research on this compound, any attempt to create the requested article would be speculative and would not meet the required standards of scientific accuracy. Further experimental investigation into the biological activities of this specific compound is necessary before a comprehensive report can be compiled.
Advanced Analytical Methodologies for 5 Deoxo Drospirenone Research
Chromatographic Techniques for Separation and Quantification
Chromatography remains the cornerstone for the separation and quantification of pharmaceutical compounds from various matrices. For 5'-Deoxo Drospirenone (B1670955), a range of chromatographic methods can be developed and validated to ensure accurate and reliable results.
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the analysis of non-volatile or thermally labile compounds like 5'-Deoxo Drospirenone. The development of a robust HPLC method is crucial for its quantification in bulk drug substances and pharmaceutical formulations. A typical reversed-phase HPLC (RP-HPLC) method would be the initial approach.
Method development would involve a systematic optimization of chromatographic conditions to achieve a sharp, symmetrical peak for this compound with a suitable retention time, well-resolved from any impurities or degradation products. Key parameters to be optimized include the stationary phase (e.g., C18 or C8 column), mobile phase composition (e.g., mixtures of acetonitrile (B52724) or methanol (B129727) with water or a buffer), pH of the mobile phase, column temperature, and flow rate. rjpbcs.comresearchgate.net
Validation of the developed HPLC method is performed in accordance with the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. researchgate.netomicsonline.org The validation process encompasses the evaluation of several parameters:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. A linear relationship is typically established by analyzing a series of standards of known concentrations.
Range: The interval between the upper and lower concentration levels of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies, where a known amount of pure drug is added to a placebo formulation and the recovery is measured.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be detected and quantified, respectively, with acceptable reliability. pjps.pk
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
The following interactive table provides a representative example of the validation parameters for a hypothetical HPLC method for this compound.
| Parameter | Acceptance Criteria | Typical Result |
|---|---|---|
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 | 0.9995 |
| Range | Defined by linearity | 1-50 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (RSD %) | ≤ 2.0% | < 1.5% |
| LOD | Signal-to-Noise Ratio ≥ 3:1 | 0.1 µg/mL |
| LOQ | Signal-to-Noise Ratio ≥ 10:1 | 0.3 µg/mL |
| Robustness | RSD ≤ 2.0% for varied parameters | Passes |
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. waters.com While this compound itself may have limited volatility, GC analysis can be employed after derivatization to convert it into a more volatile and thermally stable analogue. nih.gov Silylation is a common derivatization technique for compounds containing hydroxyl groups, which would be applicable to this compound.
A GC method, often coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification, would involve optimizing parameters such as the type of capillary column (e.g., HP-5MS), injector and detector temperatures, oven temperature program, and carrier gas flow rate. nih.govnih.gov The method would need to be validated for similar parameters as HPLC to ensure its accuracy and reliability for the quantification of this compound. dalton.com
Many pharmaceutical compounds exist as stereoisomers (enantiomers or diastereomers), which can exhibit different pharmacological and toxicological properties. nih.gov Chiral chromatography is a specialized form of chromatography used to separate these stereoisomers. gcms.cz If this compound is synthesized as a racemic mixture or if stereoisomeric impurities are present, a chiral chromatography method would be essential for their separation and quantification.
Chiral separation can be achieved using either chiral stationary phases (CSPs) or by adding a chiral selector to the mobile phase. rsc.orgnih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of a broad range of chiral compounds and would be a primary choice for developing a method for this compound. researchgate.net The development of a chiral HPLC method would involve screening different CSPs and optimizing the mobile phase composition (often a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol) to achieve baseline resolution of the stereoisomers.
Mass Spectrometry for Identification and Quantification in Complex Matrices
Mass Spectrometry (MS) is an indispensable tool in pharmaceutical analysis, providing high sensitivity and selectivity for the identification and quantification of compounds, especially in complex biological matrices.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantification of drugs and their metabolites in biological samples such as plasma, urine, and tissues, due to its superior sensitivity and selectivity. chromatographyonline.comresearchgate.net A highly selective and sensitive LC-MS/MS method would be crucial for pharmacokinetic studies of this compound and for identifying its metabolites.
The development of an LC-MS/MS method involves optimizing both the chromatographic separation and the mass spectrometric detection. nih.govlongdom.org The chromatographic part aims to separate this compound and its potential metabolites from endogenous matrix components to minimize ion suppression or enhancement. The mass spectrometric part involves tuning the instrument parameters for the specific analytes. This includes selecting the appropriate ionization source (e.g., Electrospray Ionization - ESI), optimizing the cone voltage and collision energy, and selecting the precursor and product ion transitions for Multiple Reaction Monitoring (MRM). researchgate.net
The following interactive table outlines typical parameters for an LC-MS/MS method for the trace analysis of this compound in a biological matrix.
| Parameter | Typical Condition/Value |
|---|---|
| Chromatographic Column | C18, e.g., 2.1 x 50 mm, 1.7 µm |
| Mobile Phase | Gradient of Acetonitrile and Water with 0.1% Formic Acid |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition (Hypothetical) | Precursor Ion (Q1) → Product Ion (Q3) |
| Limit of Quantitation (LOQ) | pg/mL to low ng/mL range |
| Linear Dynamic Range | Typically 3-4 orders of magnitude |
High-Resolution Mass Spectrometry (HRMS), using instruments such as Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers, provides highly accurate mass measurements, typically with errors of less than 5 parts per million (ppm). rsc.orgrsc.orgresearchgate.net This capability is invaluable for the structural elucidation of unknown impurities or metabolites of this compound. ijpsr.comnih.govrsc.org
By providing the accurate mass of a molecule, HRMS allows for the determination of its elemental composition, which is a critical first step in identifying an unknown compound. nih.gov When coupled with fragmentation techniques (MS/MS or MSn), HRMS can provide detailed structural information about the molecule. This is particularly useful for confirming the structure of this compound and for identifying the structures of its degradation products or metabolites. nih.gov
Spectroscopic Characterization for Structural Confirmation and Purity Assessment
Spectroscopic methods are indispensable for the unambiguous structural elucidation and purity verification of this compound. These techniques provide detailed information about the molecule's atomic composition, connectivity, and functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary tool for the complete structural and stereochemical analysis of complex molecules like this compound. Through various one-dimensional (1D) and two-dimensional (2D) experiments, researchers can map the entire carbon-hydrogen framework of the steroid.
¹H NMR: This technique provides information on the chemical environment of each proton, their multiplicity (splitting patterns), and their proximity to one another. For a drospirenone-like structure, characteristic signals in the ¹H NMR spectrum would include singlets for the angular methyl groups and complex multiplets for the steroidal backbone protons. conicet.gov.ar
¹³C NMR: This method identifies all unique carbon atoms in the molecule, offering insights into the carbon skeleton. The spectrum would show distinct signals for carbonyl carbons, olefinic carbons, and the various aliphatic carbons of the steroid rings. nih.gov
2D NMR Techniques: To resolve the complex, often overlapping signals in 1D spectra, 2D NMR experiments are employed. conicet.gov.ar Techniques such as Correlation Spectroscopy (COSY) establish proton-proton couplings, while Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded proton and carbon atoms. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial for identifying long-range (2-3 bond) correlations between protons and carbons, which helps in piecing together the molecular structure and assigning quaternary carbons.
Interactive Table 1: Representative NMR Spectral Data for a Drospirenone-type Structure
| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |
| C-3 | - | ~199.0 | H-4 → C-3 |
| C-4 | ~6.0 (s) | ~124.0 | H-4 → C-2, C-5, C-10 |
| C-5 | - | ~165.0 | H-4 → C-5 |
| C-18 | ~0.9 (s) | ~16.0 | H-18 → C-12, C-13, C-14, C-17 |
| C-19 | ~1.1 (s) | ~19.0 | H-19 → C-1, C-5, C-9, C-10 |
| C-21 | - | ~176.0 | H₂-20 → C-21 |
Note: The data presented are hypothetical and illustrative for a drospirenone-like scaffold, based on published data for related compounds. conicet.gov.ar Actual chemical shifts for this compound would require experimental determination.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information for functional group identification and quantitative analysis.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrations of specific functional groups within the this compound molecule. The presence of key functional groups such as carbonyls from the ketone and lactone rings, and carbon-carbon double bonds are readily identified by their distinct absorption bands. ijper.org For steroid lactones, the C=O stretching frequency is a key diagnostic feature, typically appearing in the range of 1650-1780 cm⁻¹. acs.orgacs.org
Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique is valuable for both quantitative analysis and for identifying chromophores (light-absorbing parts of the molecule). For drospirenone and its analogues, the α,β-unsaturated ketone system in the A-ring constitutes the primary chromophore, responsible for a strong absorption maximum (λmax) in the UV region. ijpsjournal.comnih.gov This property is often exploited for concentration determination in various analytical methods like HPLC. sphinxsai.com Studies on drospirenone have identified a λmax around 254-274 nm depending on the solvent used. ijpsjournal.comsphinxsai.com
Interactive Table 2: Spectroscopic Data for Functional Group Analysis of a Drospirenone-type Structure
| Spectroscopic Technique | Functional Group | Characteristic Absorption | Reference |
| FT-IR | C=O (γ-lactone) | ~1770 cm⁻¹ | researchgate.net |
| C=O (α,β-unsaturated ketone) | ~1670 cm⁻¹ | researchgate.net | |
| C=C (conjugated) | ~1620 cm⁻¹ | researchgate.net | |
| C-H (aliphatic) | ~2850-3000 cm⁻¹ | researchgate.net | |
| UV-Vis | α,β-unsaturated ketone | λmax ≈ 274 nm (in Ethanol) | ijpsjournal.comijpsjournal.com |
Bioanalytical Method Development for In Vitro and In Vivo Research Samples
The quantification of this compound in biological matrices such as plasma, serum, or tissue homogenates is essential for pharmacokinetic and metabolic studies. Developing a robust bioanalytical method is challenging due to the complexity of these matrices and the typically low concentrations of the analyte. nih.gov Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for this purpose due to its high sensitivity and selectivity. researchgate.netlcms.cz
Effective sample preparation is a critical step to remove interfering endogenous components like proteins and phospholipids, and to concentrate the analyte prior to LC-MS/MS analysis. arborassays.com The two most common techniques for steroid analysis are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). nih.gov
Solid-Phase Extraction (SPE): SPE utilizes a solid sorbent packed in a cartridge or a 96-well plate to selectively retain the analyte from the liquid sample matrix. Interferences are washed away, and the purified analyte is then eluted with a suitable solvent. Mixed-mode SPE, which combines different retention mechanisms (e.g., reversed-phase and ion-exchange), can provide highly selective extraction for compounds like drospirenone from human plasma. chromatographyonline.comchromatographyonline.com
Liquid-Liquid Extraction (LLE): LLE separates compounds based on their relative solubilities in two different immiscible liquids (typically an aqueous sample and an organic solvent). chromatographyonline.com For steroids, solvents like diethyl ether, ethyl acetate, or dichloromethane (B109758) are commonly used. arborassays.com LLE is effective at removing salts and highly polar interferences. Supported Liquid Extraction (SLE) is a modern variation where the aqueous sample is absorbed onto an inert solid support, and the organic extraction solvent flows through it, eliminating issues like emulsion formation. sepscience.comresearchgate.net
Interactive Table 3: Comparison of Sample Preparation Techniques
| Feature | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |
| Principle | Analyte partitions between a solid sorbent and a liquid phase. | Analyte partitions between two immiscible liquid phases. |
| Selectivity | High (can be tailored by choosing specific sorbents). | Moderate to high (dependent on solvent choice and pH). |
| Automation | Easily automated, especially in 96-well plate format. | Can be automated, but may be more complex. |
| Potential Issues | Sorbent variability, column clogging. | Emulsion formation, analyte recovery issues. |
| Solvent Usage | Generally lower than traditional LLE. | Can be high, though modern techniques reduce volumes. |
| Common Application | Widely used for drospirenone and other steroids in plasma. chromatographyonline.com | Used for a broad range of steroids in various matrices. researchgate.net |
A significant challenge in LC-MS/MS-based bioanalysis is the "matrix effect," where co-eluting endogenous components from the biological sample alter the ionization efficiency of the analyte in the mass spectrometer's ion source. nih.gov This can lead to either ion suppression or enhancement, negatively impacting the accuracy, precision, and sensitivity of the method. eijppr.com
Sources of Matrix Effects: The primary culprits for matrix effects in plasma and serum are phospholipids, which can co-extract with the analyte and elute in the same chromatographic window. chromatographyonline.com Other sources include salts, proteins, and metabolites. mdpi.com
Mitigation Strategies: Several strategies can be employed to minimize or compensate for matrix effects. nih.gov
Improving Sample Cleanup: More rigorous extraction techniques, such as specific SPE protocols or double LLE, can remove a greater portion of interfering substances. chromatographyonline.com
Optimizing Chromatography: Adjusting the chromatographic conditions to separate the analyte from the matrix components is a highly effective approach.
Use of Stable Isotope-Labeled Internal Standards (SIL-IS): An ideal internal standard co-elutes with the analyte and experiences the same matrix effects, thus providing effective compensation during quantification.
Sample Dilution: Diluting the sample extract can reduce the concentration of interfering components, thereby lessening the matrix effect, provided the method has sufficient sensitivity. nih.gov
Method Robustness: A robust bioanalytical method is one that remains unaffected by small, deliberate variations in method parameters, ensuring its reliability across different laboratories and over long-term use. nih.gov Robustness is evaluated during method validation by testing the impact of minor changes, such as mobile phase composition, pH, and column temperature. researchgate.net For assays involving drospirenone-related compounds, robustness has been demonstrated by intentionally varying parameters like the ethanol-water ratio in the solvent system, with minimal impact on the results. ijpsjournal.com
Interactive Table 4: Matrix Effect: Sources and Mitigation Strategies
| Source of Matrix Effect | Mitigation Strategy | Description |
| Phospholipids | Phospholipid removal plates/cartridges | Specialized SPE materials that selectively retain phospholipids. |
| Chromatographic Separation | Use of analytical columns and mobile phases that resolve the analyte from the bulk of phospholipids. | |
| Salts, Endogenous Metabolites | Efficient Sample Preparation (SPE/LLE) | Reduces the overall amount of co-extracted interferences. |
| Sample Dilution | Lowers the concentration of interfering species in the final extract. nih.gov | |
| General Ionization Fluctuation | Stable Isotope-Labeled Internal Standard | Co-elutes and experiences identical ionization suppression/enhancement, providing accurate correction. |
| Change of Ionization Source | Switching from Electrospray Ionization (ESI) to Atmospheric Pressure Chemical Ionization (APCI) can sometimes reduce matrix effects. nih.gov |
Preclinical Pharmacological Investigations of 5 Deoxo Drospirenone in Non Human Models
In Vitro Pharmacological Characterization in Isolated Systems
Organ Bath Studies for Tissue-Specific Contractility and Receptor Responses
No studies utilizing organ bath preparations to assess the effects of 5'-Deoxo Drospirenone (B1670955) on tissue-specific contractility or receptor responses have been identified.
Primary Cell Culture Models for Mechanistic Elucidation
There is no available research detailing the use of primary cell culture models to elucidate the pharmacological mechanisms of 5'-Deoxo Drospirenone.
In Vivo Animal Model Studies for Mechanistic Exploration
Rodent Models (e.g., Rats, Mice) for Metabolic and Receptor Activity Assessment
No in vivo studies in rodent models such as rats or mice have been published that investigate the metabolic profile or receptor activity of this compound.
Non-Rodent Models (e.g., Monkeys) for Comparative Pharmacological Effects
Information regarding the comparative pharmacological effects of this compound in non-rodent models, including monkeys, is not available in the current scientific literature.
Dose-Response Relationships in Preclinical Models for Biological Effects
Due to the absence of preclinical studies, no data exists to establish dose-response relationships for any biological effects of this compound in animal models.
Mechanistic Insights into Physiological Modulations (e.g., Fluid Homeostasis, Hormone Balance)
Extensive literature searches for preclinical data on this compound did not yield any specific studies investigating its mechanistic insights into physiological modulations such as fluid homeostasis and hormone balance in non-human models. While information exists for the related compound Drospirenone, no direct research on the physiological effects of this compound could be identified.
Impact on Renin-Angiotensin-Aldosterone System (RAAS) Components (Preclinical Settings)
There is a lack of available preclinical data specifically examining the impact of this compound on the components of the Renin-Angiotensin-Aldosterone System (RAAS) in animal models. Although the parent compound, Drospirenone, is known for its anti-mineralocorticoid activity and its influence on the RAAS, no scientific literature could be retrieved that details similar investigations for this compound. endocrine-abstracts.orgnih.gov
Influence on Gonadal Axis and Reproductive Physiology (Preclinical Animal Models)
No preclinical studies on the influence of this compound on the gonadal axis and reproductive physiology in animal models were found in the public domain. Research on the effects of its parent compound, Drospirenone, on these systems exists; however, specific data for this compound is not available.
Toxicological Assessment at Sub-Clinical Exposure Levels in Animal Models (Focus on cellular and molecular mechanisms of toxicity)
A thorough search of toxicological literature revealed no studies that have assessed the toxicological profile of this compound at sub-clinical exposure levels in animal models. Consequently, there is no available information on the cellular and molecular mechanisms of toxicity for this specific compound. General principles of toxicological assessment in animal models exist, but their specific application to this compound has not been documented in accessible scientific literature.
Computational Chemistry and Structure Activity Relationship Sar Studies
Molecular Modeling and Docking Simulations
Molecular modeling and docking simulations are powerful computational tools used to investigate the interactions between a ligand, such as a hormone or a drug molecule, and its biological target, typically a protein receptor. These methods provide valuable insights into the binding mechanisms, affinities, and pharmacological profiles of compounds, aiding in the design of new and more effective drugs. In the context of steroidal compounds like drospirenone (B1670955) and its analogs, these simulations are instrumental in understanding their hormonal and other biological activities.
Ligand-Receptor Interactions and Binding Conformations
Drospirenone is a synthetic progestogen that also exhibits antimineralocorticoid and antiandrogenic properties. nih.govnih.gov These activities are a direct result of its ability to bind to various steroid hormone receptors, including the progesterone (B1679170) receptor (PR), mineralocorticoid receptor (MR), and androgen receptor (AR). nih.govnih.govnih.gov Molecular docking simulations can elucidate the specific binding modes of drospirenone within the ligand-binding pockets of these receptors.
Similarly, its antimineralocorticoid activity stems from its ability to act as an antagonist at the mineralocorticoid receptor. nih.govnih.gov Docking simulations can demonstrate how drospirenone occupies the binding site, preventing the natural ligand, aldosterone (B195564), from binding and activating the receptor. The unique structural features of drospirenone, likely including the spironolactone-like side chain, are critical for this antagonistic interaction.
The antiandrogenic effects of drospirenone are attributed to its blockade of the androgen receptor. nih.govnih.gov Computational models can illustrate how drospirenone competes with androgens like testosterone (B1683101) for binding to the AR, thereby inhibiting their biological effects. nih.gov
Prediction of Binding Affinities and Pharmacological Profiles
A primary goal of molecular docking is to predict the binding affinity of a ligand for its target receptor. This is often expressed as a scoring function that estimates the free energy of binding. A lower (more negative) binding energy generally corresponds to a higher binding affinity. By simulating the docking of drospirenone into the PR, MR, and AR, researchers can computationally estimate its binding affinities for each, which can then be correlated with its observed pharmacological activities.
These predictive models are valuable for understanding the polypharmacology of drospirenone, where it interacts with multiple targets. The relative predicted binding affinities can help explain why it functions as a potent progestogen and antimineralocorticoid, with a comparatively weaker antiandrogenic effect.
Furthermore, these computational approaches are instrumental in the design of novel analogs. By making virtual modifications to the drospirenone scaffold and re-running the docking simulations, scientists can predict how these changes will affect receptor binding. This in-silico screening process allows for the prioritization of new compounds with potentially improved pharmacological profiles for synthesis and experimental testing.
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. pensoft.net This is achieved by correlating physicochemical descriptors of the molecules with their experimentally determined activities.
Derivation of Physicochemical Descriptors and Their Correlation with Biological Activity
To build a QSAR model for drospirenone and its analogs, a set of molecules with known biological activities (e.g., binding affinities for PR, MR, and AR) would be required. For each molecule, a variety of physicochemical descriptors would be calculated. These can include:
Electronic descriptors: such as partial atomic charges, dipole moment, and energies of the highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO).
Steric descriptors: which relate to the size and shape of the molecule, such as molecular volume, surface area, and specific conformational indices.
Hydrophobic descriptors: like the logarithm of the partition coefficient (logP), which describes the molecule's lipophilicity.
Topological descriptors: which are numerical representations of the molecular structure, including connectivity indices and shape indices.
Once these descriptors are calculated, statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms are used to develop an equation that correlates a combination of these descriptors with the biological activity. pensoft.net The resulting QSAR model can identify which molecular properties are most important for the desired activity. For instance, a model might reveal that a specific distribution of electrostatic potential and a certain molecular shape are critical for high-affinity binding to the progesterone receptor.
Development of Predictive Models for Novel Analog Design
A well-validated QSAR model can be a powerful predictive tool. nih.gov It can be used to estimate the biological activity of newly designed, yet unsynthesized, analogs of drospirenone. This allows computational chemists to screen a large virtual library of potential new compounds and prioritize those that are predicted to have the most desirable activity profiles.
For example, if a QSAR model indicates that increasing the hydrophobicity in a particular region of the drospirenone molecule enhances its antimineralocorticoid activity, medicinal chemists can focus on designing analogs with modifications in that region. This rational, computer-aided approach can significantly accelerate the drug discovery process by reducing the number of compounds that need to be synthesized and tested experimentally.
Conformational Analysis and Stereochemistry
The three-dimensional shape (conformation) and the spatial arrangement of atoms (stereochemistry) of a molecule are critical determinants of its biological activity. Conformational analysis aims to identify the stable, low-energy conformations that a molecule is likely to adopt.
For a steroidal molecule like drospirenone, the rigidity of the fused ring system limits its conformational flexibility. However, the orientation of substituents and the conformation of any flexible side chains can have a significant impact on how the molecule fits into a receptor's binding site.
Computational methods, such as molecular mechanics and quantum chemical calculations, can be used to explore the conformational landscape of drospirenone and its analogs. These calculations can determine the relative energies of different conformers and identify the most stable structures.
Impact of Stereoisomerism on Biological Activity and Metabolic Fate
The three-dimensional arrangement of atoms in a molecule, known as stereochemistry, is a critical determinant of its pharmacological profile. For complex molecules like steroid derivatives, which possess multiple chiral centers, stereoisomerism profoundly influences both the interaction with biological targets and the pathways of metabolic clearance. Slight alterations in the orientation of functional groups can lead to significant differences in binding affinity for receptors and enzymes. ijpsr.com
In the context of drospirenone and its analogues, the specific stereoconfiguration is essential for its progestogenic and anti-mineralocorticoid activities. The molecule's high affinity for the progesterone receptor (PR) and mineralocorticoid receptor (MR) is dependent on a precise geometric fit within the ligand-binding pockets of these nuclear receptors. clinpgx.org The crystal structure of the PR, for example, reveals a common recognition mode for 3-oxy steroids, where the steroid scaffold is precisely oriented to engage with key amino acid residues. nih.gov Any deviation from the natural stereochemistry, such as the inversion of a chiral center, would disrupt these critical interactions, likely leading to a dramatic loss of potency or altered activity. nih.gov
The metabolic fate of a steroidal compound is also heavily influenced by its stereochemistry. The enzymes responsible for drug metabolism, particularly the cytochrome P450 (CYP) family, are themselves chiral and often exhibit high stereoselectivity. wiley-vch.de Drospirenone is metabolized to two primary, inactive metabolites: the acid form of drospirenone and 4,5-dihydrodrospirenone-3-sulfate. clinpgx.orgnih.gov The enzymatic reactions leading to these metabolites are expected to be stereoselective. An unnatural stereoisomer of a 5'-Deoxo Drospirenone derivative would likely be metabolized via different pathways or at different rates, potentially leading to the formation of novel metabolites with their own distinct pharmacological or toxicological profiles. wiley-vch.de
| Chiral Center | Potential Impact on Biological Activity | Potential Impact on Metabolic Fate |
|---|---|---|
| C-6 | Alteration of spirolactone ring orientation; may reduce MR antagonism. | May alter susceptibility to enzymatic opening of the lactone ring. |
| C-7 | Significant change in scaffold shape; likely loss of binding to PR and MR. | Could expose new sites for hydroxylation by CYP enzymes. |
| C-8 | Disruption of the core steroid ring fusion; would drastically alter overall conformation and abolish activity. | Would likely be treated as a foreign substrate, leading to unpredictable metabolic pathways. |
| C-9 | Change in the A/B ring junction; expected to decrease binding affinity significantly. | May influence the rate of A-ring reduction. |
| C-10 | Alteration of the angular methyl group orientation; could clash with residues in the receptor binding pocket. | Generally less involved in direct metabolism, but conformational changes could have indirect effects. |
| C-13 | Alteration of the angular methyl group orientation; critical for proper positioning in the binding pocket. | Unlikely to be directly metabolized but crucial for overall substrate recognition. |
| C-17 | Inversion would completely change the orientation of the spirolactone group, eliminating biological activity. | Would fundamentally change how enzymes recognize and process the molecule. |
Dynamic Behavior and Flexibility of the Steroid Scaffold
While often depicted as rigid structures, steroid scaffolds possess a degree of conformational flexibility that is crucial for their biological function. This dynamic behavior includes subtle movements such as the interconversion of the six-membered rings between chair, boat, and twist conformations. nih.gov Computational methods, particularly molecular dynamics (MD) simulations, are invaluable tools for studying these motions and understanding how they influence receptor binding and activation. plos.orgacs.org
MD simulations of steroid receptors have shown that both the ligand and the receptor are dynamic entities. The binding process is not a simple lock-and-key mechanism but rather an intricate interplay of conformational changes in both molecules. nih.gov Studies on corticosteroids have revealed a striking correlation between the conformational mobility of the steroid rings and their biological specificity. For example, rigidity in Ring A is associated with potent glucocorticoid action. nih.gov For a spirolactone-containing steroid like this compound, the flexibility of the fused ring system and the orientation of the spirolactone moiety are critical for achieving the optimal conformation to bind the progesterone and mineralocorticoid receptors. acs.org
The binding of a steroid to its receptor can induce conformational changes in the receptor itself, particularly in the ligand-binding domain. acs.orguu.nl These changes, such as the repositioning of key alpha-helices (e.g., Helix 12), are essential for the recruitment of co-activator or co-repressor proteins, which in turn dictates the transcriptional output. acs.org The dynamic flexibility of the steroid ligand allows it to adapt to the binding pocket, while also helping to stabilize the receptor in a biologically active or inactive conformation. Therefore, understanding the dynamic behavior of the this compound scaffold is essential for predicting its pharmacological effect and for designing derivatives with improved selectivity and potency. nih.gov
| Mode of Flexibility | Description | Functional Relevance |
|---|---|---|
| Ring Puckering (A/B/C Rings) | Interconversion between chair, half-chair, boat, and twist conformations of the cyclohexane/ene rings. | Influences the overall shape of the molecule and its fit into the receptor's binding pocket. Correlates with biological specificity. nih.gov |
| Side-Chain Rotation (C-17 Spirolactone) | Rotational freedom of the spirolactone group around its attachment point. | Critical for establishing key interactions with amino acid residues that determine agonist versus antagonist activity. |
| Whole-Molecule Bending/Twisting | Low-frequency motions that alter the overall curvature of the steroid backbone. | Allows the ligand to adapt to induced-fit changes within the receptor upon binding. nih.gov |
| Local Vibrations | High-frequency stretching and bending of individual chemical bonds. | Contributes to the overall energetic landscape of the ligand-receptor interaction. |
De Novo Design Approaches for Novel this compound Derivatives
De novo drug design involves the computational creation of novel molecular structures with desired pharmacological properties, starting from a basic understanding of the biological target. nih.govtaylorandfrancis.com For this compound, these approaches can be leveraged to design novel derivatives with enhanced selectivity for the progesterone and mineralocorticoid receptors, or with entirely new activity profiles. These methods are broadly classified as structure-based or ligand-based. taylorandfrancis.com
Structure-based de novo design relies on the three-dimensional atomic structure of the target receptor, such as the MR or PR. nih.govnih.gov Algorithms can "grow" a new molecule within the receptor's ligand-binding pocket, piece by piece, ensuring optimal steric and electronic complementarity. nih.gov This approach could be used to design this compound derivatives that exploit specific sub-pockets or interactions within the receptor to achieve higher affinity or improved selectivity over other steroid receptors like the androgen and glucocorticoid receptors. nih.govnih.gov
Ligand-based de novo design is employed when a high-resolution structure of the target is unavailable. This method uses the structural information from a set of known active molecules, like Drospirenone itself, to build a pharmacophore model. This model represents the essential 3D arrangement of functional groups required for biological activity. Computational tools can then build new molecules that conform to this pharmacophore, effectively generating novel chemical scaffolds that mimic the active properties of the original template.
More advanced techniques utilize artificial intelligence and generative deep-learning frameworks. taylorandfrancis.comacs.org These models can be trained on large databases of known molecules and their activities. They can then generate entirely novel chemical structures, optimized for predicted activity against a specific target like the MR, while also considering desirable physicochemical properties. nih.gov Such an approach could rapidly produce a diverse library of virtual this compound derivatives, which can then be prioritized for chemical synthesis and biological testing, accelerating the discovery of new therapeutic agents. acs.org
Future Directions and Emerging Research Avenues for 5 Deoxo Drospirenone
Exploration of Novel Synthetic Pathways and Green Chemistry Approaches in Steroid Synthesis
Currently, there are no specific studies detailing novel synthetic pathways or the application of green chemistry principles for the synthesis of 5'-Deoxo Drospirenone (B1670955). Research in the broader field of steroid synthesis, including that of drospirenone, has increasingly focused on developing more sustainable and efficient methods. nih.govmdpi.comresearchgate.netcas.orgsyngeneintl.com Future research on 5'-Deoxo Drospirenone could benefit from these advancements.
Potential green chemistry approaches that could be explored for steroid synthesis include:
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives like water or bio-based solvents. mdpi.com
Catalytic Reactions: Employing biocatalysis or heterogeneous catalysis to improve reaction efficiency and reduce waste. researchgate.net
Energy-Efficient Techniques: Utilizing methods such as microwave-assisted synthesis or continuous flow processing to lower energy consumption. mdpi.com
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thus minimizing byproducts. cas.org
The development of such pathways for this compound would align with the pharmaceutical industry's growing commitment to sustainability. nih.govsyngeneintl.com
Advanced Mechanistic Studies utilizing "Omics" Technologies (e.g., Proteomics, Metabolomics, Transcriptomics)
There is no publicly available research that has utilized "omics" technologies to investigate the mechanistic aspects of this compound. "Omics" technologies are powerful tools for gaining a comprehensive understanding of the biological effects of a compound. biorxiv.orgsciety.orgbiorxiv.org
Future research could employ:
Proteomics: To identify protein expression changes in response to this compound, providing insights into its mechanism of action and potential protein targets.
Metabolomics: To analyze changes in the metabolic profile of cells or organisms exposed to the compound, revealing its effects on metabolic pathways.
Transcriptomics: To study how this compound influences gene expression, offering a broad view of the cellular processes it may modulate.
Such studies would be invaluable in elucidating the biological role and potential pharmacological activities of this compound.
Development as a Research Tool or Mechanistic Probe in Steroid Biochemistry and Endocrinology
The potential of this compound as a research tool or mechanistic probe in steroid biochemistry and endocrinology has not been explored in published literature. Its structural similarity to drospirenone, a synthetic progestin with known hormonal activities, suggests it could potentially serve as a valuable tool for studying steroid hormone receptors and their signaling pathways. wikipedia.orgnih.gov Future investigations could focus on its binding affinity and activity at various steroid receptors to determine its utility as a specific probe for dissecting complex endocrine mechanisms.
Potential as a Lead Compound for Preclinical Drug Discovery and Development (excluding direct human therapeutic applications)
There is no available data on the evaluation of this compound as a lead compound in preclinical drug discovery. The process of identifying a lead compound involves screening for biological activity and pharmacological properties. mdpi.com Given the lack of foundational research on its biological effects, its potential as a starting point for the development of new preclinical candidates remains unknown. Future preclinical studies would first need to establish its bioactivity profile.
Investigation of this compound in Comparative Endocrinology and Evolutionary Biology
No research has been conducted on this compound within the fields of comparative endocrinology and evolutionary biology. Comparative endocrinology investigates the evolution of endocrine systems across different species. cbijournal.com As a synthetic steroid, investigating its effects on the endocrine systems of various non-human organisms could provide insights into the evolution of steroid hormone signaling. However, such studies have not yet been undertaken.
Academic Collaborations and Interdisciplinary Research Needs for Comprehensive Understanding
A comprehensive understanding of this compound will necessitate a collaborative and interdisciplinary research effort. Given the current void in the literature, progress in this area would greatly benefit from partnerships between various scientific disciplines.
Key areas for collaboration include:
Synthetic and Medicinal Chemistry: To develop efficient and sustainable synthetic routes and to design and create analogues for structure-activity relationship studies.
Molecular and Cellular Biology: To investigate the compound's mechanism of action at the molecular level, including its interactions with receptors and effects on cellular signaling.
Pharmacology and Toxicology: To assess its biological activity, potency, and safety profile in various preclinical models.
Computational Biology and Bioinformatics: To model its interactions with biological targets and to analyze complex "omics" data.
Establishing such interdisciplinary collaborations will be crucial for building a foundational knowledge base for this unexplored compound.
Q & A
Q. Q1. What validated analytical methods are recommended for quantifying 5'-Deoxo Drospirenone in pharmaceutical formulations, and how do they address specificity and sensitivity?
Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection at 245 nm using a 4.6-mm × 25-cm L1 column (3-µm packing) is a standard method. The mobile phase typically comprises acetonitrile and water (1:1), with system suitability testing ensuring resolution between this compound and related impurities (e.g., 1,2-dimethoxyethane, diisopropyl ether) . For specificity, spiked samples with known impurities are analyzed to confirm baseline separation. Sensitivity is validated via limit of detection (LOD) and quantification (LOQ) studies, often achieving µg/mL precision .
Q. Q2. How can researchers design stability studies to assess degradation pathways of this compound under varying environmental conditions?
Methodological Answer : Accelerated stability testing under ICH guidelines (e.g., 40°C/75% relative humidity for 6 months) is recommended. Degradation products are identified using forced degradation (acid/base hydrolysis, oxidative stress) coupled with LC-MS. Key parameters include monitoring lactone ring integrity and hydroxylation patterns, as structural instability in acidic conditions is a known risk . Statistical tools like ANOVA are used to compare degradation rates across conditions .
Q. Q3. What synthetic pathways are reported for this compound, and how do intermediates influence yield optimization?
Methodological Answer : Synthesis often starts from 17α-pregna-4,9(11)-diene-3,20-dione, with critical steps including hydroxylation at C17 and lactonization of the 21-carboxylic acid group. Key intermediates (e.g., 5β,17β-dihydroxy derivatives) require precise temperature control (35°C ± 5°C) and inert atmospheres to prevent epimerization. Yield optimization involves DoE (Design of Experiments) to test variables like catalyst concentration and reaction time .
Advanced Research Questions
Q. Q4. How can mechanistic studies resolve contradictions in the pharmacokinetic behavior of this compound compared to its parent compound, Drospirenone?
Methodological Answer : Comparative pharmacokinetic studies in animal models (e.g., Sprague-Dawley rats) using LC-MS/MS can quantify differences in AUC and half-life. The absence of the 5'-oxo group in this compound reduces polarity, altering hepatic metabolism and renal clearance. In vitro assays (e.g., CYP3A4 inhibition studies) further clarify metabolic stability discrepancies . Data contradictions are addressed via Bayesian meta-analysis to integrate heterogeneous datasets .
Q. Q5. What experimental strategies validate the selective progesterone receptor modulation (SPRM) activity of this compound in the presence of co-administered estrogens?
Methodological Answer : Dual-luciferase reporter assays in HeLa cells transfected with progesterone receptor (PR) constructs are used. Co-treatment with estradiol (10 nM) and this compound (1–100 nM) quantifies PR activation via luminescence. Competitive binding assays with radiolabeled progesterone (³H-R5020) determine IC₅₀ values. Confounding effects of estrogen receptor crosstalk are mitigated using ERα/β knockout models .
Q. Q6. How can researchers reconcile discrepancies in reported anti-mineralocorticoid efficacy of this compound across in vitro vs. in vivo models?
Methodological Answer : In vitro assays (e.g., transactivation of human mineralocorticoid receptors in CHO-K1 cells) may overestimate efficacy due to absent plasma protein binding. In vivo studies (e.g., adrenalectomized rats) require correction for albumin binding using equilibrium dialysis. Pharmacokinetic/pharmacodynamic (PK/PD) modeling bridges this gap by incorporating free drug concentrations and tissue distribution data .
Methodological Frameworks for Research Design
Q. Q7. How can the PICOT framework structure a clinical pharmacology study on this compound?
Methodological Answer :
- Population : Postmenopausal women (n=200) with hypertension.
- Intervention : Daily oral this compound (2 mg) + estradiol (1 mg).
- Comparison : Drospirenone (3 mg) + estradiol (1 mg).
- Outcome : Change in systolic BP and serum potassium over 12 weeks.
- Time : 12-week randomized controlled trial.
This design isolates anti-mineralocorticoid effects while controlling for estrogenic confounding .
Q. Q8. What statistical approaches are optimal for analyzing dose-response relationships in preclinical toxicology studies?
Methodological Answer : Nonlinear mixed-effects modeling (NONMEM) accounts for inter-animal variability in toxicity thresholds. Hill slope equations fit dose-response curves for hepatic enzyme elevation (e.g., ALT/AST). Sensitivity analysis identifies outliers, while Bonferroni correction adjusts for multiple comparisons in histopathology data .
Data Interpretation and Validation
Q. Q9. How should researchers address batch-to-batch variability in impurity profiles during scale-up synthesis?
Methodological Answer : Multivariate analysis (e.g., PCA) of HPLC impurity data identifies critical process parameters (CPPs). QbD (Quality by Design) principles define design spaces for acceptable impurity ranges (e.g., ≤0.15% for Related Compound A). Accelerated stability testing under GMP conditions validates consistency .
Q. Q10. What bioanalytical strategies differentiate this compound from isobaric metabolites in plasma samples?
Methodological Answer : High-resolution mass spectrometry (HRMS) with MS/MS fragmentation (e.g., Q-TOF) distinguishes isobaric species via unique product ions (e.g., m/z 341.2 for dehydroxylated metabolites). Isotopic labeling (¹³C-lactone) further confirms metabolite identity in pooled plasma .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
